molecular formula C16H24N2O2 B153378 tert-Butyl 4-benzylpiperazine-1-carboxylate CAS No. 57260-70-5

tert-Butyl 4-benzylpiperazine-1-carboxylate

Cat. No. B153378
CAS RN: 57260-70-5
M. Wt: 276.37 g/mol
InChI Key: GVHSMUYEAWMYLM-UHFFFAOYSA-N
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Patent
US04247549

Procedure details

A solution of 3.4 g (0.024 mole) of 1,1-dimethylethoxy carbonylazide in 5 ml of pyridine was rapidly added to a stirred solution of 1-phenylmethylpiperazine (4.2 g, 0.024 mole) in 5 ml of pyridine. An initial exothermic reaction was noted. The mixture was allowed to stir overnight, diluted with water and the product was extracted with two 50 ml portions of ether. The ether extracts were dried (MgSO4), filtered, and evaporated to yield a yellow oil. Column chromatography (2" diameter column, 500 g of silica gel, ether eluent) followed by sublimation at 110°/0.5 mm returned 5.7 g (86%) of white solid, m.p. 64°-73°. The solid was dissolved in 50 ml of ether and cooled to -70°. The resultant white solid was filtered off to yield 4.5 g (68%) of product, m.p. 71-3°. Calc. for C16H24N2O2 (276.38): C, 69.53; H, 8.75; N, 10.14. Found: C, 69.44; H, 8.82; N, 10.15.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
white solid
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:10])([O:4][C:5]([N:7]=[N+]=[N-])=[O:6])[CH3:3].[C:11]1([CH2:17][N:18]2[CH2:23][CH2:22]N[CH2:20][CH2:19]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>N1C=CC=CC=1.O.CCOCC>[CH3:1][C:2]([CH3:10])([O:4][C:5]([N:7]1[CH2:20][CH2:19][N:18]([CH2:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:23][CH2:22]1)=[O:6])[CH3:3]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
CC(C)(OC(=O)N=[N+]=[N-])C
Name
Quantity
4.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
white solid
Quantity
5.7 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An initial exothermic reaction
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with two 50 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
CUSTOM
Type
CUSTOM
Details
followed by sublimation at 110°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -70°
FILTRATION
Type
FILTRATION
Details
The resultant white solid was filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)(OC(=O)N1CCN(CC1)CC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.